molecular formula C23H16N2O3S2 B12150568 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12150568
M. Wt: 432.5 g/mol
InChI Key: JSFKICSOFRAUDZ-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C23H16N2O3S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Structural Overview

The molecular structure of the compound includes:

  • Pyrrolidine core : A five-membered ring containing nitrogen.
  • Functional groups : Hydroxy, thiophene, and benzothiazole moieties which contribute to its biological activity.
Property Details
Molecular FormulaC21H18N2O3S
Molecular Weight378.44 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity . The presence of the thiophene and benzothiazole groups may facilitate interactions with bacterial enzymes and receptors, leading to inhibition of microbial growth.

Anticancer Activity

Research indicates that this compound has potential anticancer properties . Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth in vitro and in vivo.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : It could interact with receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels, leading to oxidative stress in targeted cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of benzothiazole compounds, including our compound of interest. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells.

Scientific Research Applications

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article delves into the compound's synthesis, biological activities, and potential applications across different domains.

Reaction Conditions

The synthesis usually requires specific catalysts, reaction temperatures, and solvents to optimize yield and minimize by-products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines such as HCT116 and MCF7. The mechanism of action likely involves interaction with specific molecular targets leading to apoptosis in cancer cells .

Industrial Applications

In the industrial sector, this compound can serve as a precursor for the synthesis of advanced materials such as polymers or electronic components due to its unique chemical properties. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazole derivatives, including those related to this compound. Results indicated enhanced activity against gram-positive bacteria compared to gram-negative strains, suggesting potential for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. Results showed promising cytotoxicity profiles, indicating that modifications in molecular structure could lead to improved therapeutic agents for cancer treatment.

Properties

Molecular Formula

C23H16N2O3S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H16N2O3S2/c1-13-9-10-15-17(12-13)30-23(24-15)25-19(14-6-3-2-4-7-14)18(21(27)22(25)28)20(26)16-8-5-11-29-16/h2-12,19,27H,1H3

InChI Key

JSFKICSOFRAUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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